molecular formula C14H14O4 B3263113 Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate CAS No. 367526-66-7

Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate

Cat. No. B3263113
CAS RN: 367526-66-7
M. Wt: 246.26 g/mol
InChI Key: WJDIGQLBILSQPF-UHFFFAOYSA-N
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Description

“Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate” is a chemical compound. It belongs to the class of heterocyclic compounds known as chromenes . Chromenes are important due to their presence in a broad range of natural products and synthetic organic molecules with various biological activities .


Synthesis Analysis

The synthesis of chromene derivatives often involves multi-component reactions (MCRs), which are promising and powerful tools in organic, combinatorial, and medicinal chemistry . An efficient one-pot synthesis of functionalized chromeno derivatives has been described, involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium .


Molecular Structure Analysis

The molecular formula of “Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate” is C14H14O4 . The structure of chromene derivatives depends on the arrangement of sp3 carbon associated with the ring oxygen .

Scientific Research Applications

Anticancer Agent Development

Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate and its analogues have shown promise in cancer treatment. Notably, these compounds have demonstrated the ability to mitigate drug resistance in cancer cells and synergize with a variety of cancer therapies in leukemia cells. One such compound, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (5q), exhibits low micromolar cytotoxicity against a range of hematologic and solid tumor cells. Moreover, 5q has been found to selectively kill drug-resistant cancer cells over parent cancer cells, suggesting its potential as a treatment for cancers with multiple drug resistance (Das et al., 2009).

Synthesis of Functionalized 4H-Chromene Derivatives

Research has been conducted on the synthesis of densely functionalized 4H-chromene derivatives, which are medicinally promising. This includes the development of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives through a Michael addition–cyclization reaction. These derivatives were characterized by spectral and X-ray methods, highlighting their potential in medicinal applications (Boominathan et al., 2011).

Antibacterial Activity

Ethyl 2-oxo-2H-chromene-3-carboxylate complexes have been studied for their antibacterial activities. For instance, complexes with transitional metal ions like Cu(II) and La(III) demonstrated significant effectiveness against human pathogenic bacteria isolated from wound infections. The Lanthanum complex, in particular, was found to be more effective against nearly all tested antibacterial strains (Hassan, 2014).

Future Directions

Chromene derivatives have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities . Therefore, the future directions in this field could involve the design and development of potent leads of chromene analogs for their promising biological activities .

properties

IUPAC Name

ethyl 2,8-dimethyl-4-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-17-14(16)11-9(3)18-13-8(2)6-5-7-10(13)12(11)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIGQLBILSQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C=CC=C2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate
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Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate
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Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate
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Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate
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Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate
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Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate

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